N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Description
N-[3-(Dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic acetamide derivative featuring a coumarin (2H-chromen-2-one) core substituted with ethyl (C4) and methyl (C7) groups. The acetamide side chain is linked via an ether oxygen at the coumarin’s C5 position, terminating in a dimethylaminopropyl group. The dimethylamino group may enhance solubility and interaction with biological targets through basicity or hydrogen bonding .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C19H26N2O4/c1-5-14-11-18(23)25-16-10-13(2)9-15(19(14)16)24-12-17(22)20-7-6-8-21(3)4/h9-11H,5-8,12H2,1-4H3,(H,20,22) |
InChI Key |
DYUYPTQFPOJHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Chromenyl Core Synthesis
The 4-ethyl-7-methyl-2H-chromen-2-one scaffold is synthesized from resorcinol derivatives. Ethyl acetoacetate undergoes cyclization with concentrated sulfuric acid at 0–5°C, yielding the chromenone backbone. Subsequent etherification at the 5-position introduces the acetamide-linked side chain.
Table 1: Reaction Conditions for Chromenyl Core Formation
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | H₂SO₄, Ethyl acetoacetate | Acetic acid | 0–5 | 4 | 78 |
| Etherification | K₂CO₃, 2-chloroacetamide derivative | DMF | 80 | 12 | 65 |
Side-Chain Preparation
The dimethylaminopropyl group is introduced via a two-step process:
-
Amination : 3-dimethylaminopropylamine is reacted with chloroacetyl chloride in dichloromethane under inert atmosphere.
-
Activation : The resulting chloroacetamide intermediate is activated using Hünig’s base (N,N-diisopropylethylamine) to enhance nucleophilicity.
Coupling Strategies and Optimization
The final coupling between the chromenyl core and side chain is critical for achieving high purity. Two methods dominate:
Uranium/Guanidinium-Based Coupling
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) facilitates amide bond formation in dimethylformamide (DMF). This method achieves yields of 72–85% with a 1:1.2 molar ratio of chromenol to activated side chain.
Table 2: Comparative Coupling Reagent Performance
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBTU | DMF | 25 | 6 | 85 |
| DCC | CH₃CN | 40 | 12 | 68 |
| EDCI | THF | 25 | 8 | 73 |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes while maintaining yields above 80%. This method minimizes side products like N-acylurea derivatives.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol. Key characterization data include:
Table 3: Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 2.25 (s, 6H, N(CH₃)₂), 6.85 (s, 1H, chromenyl H-5) |
| MS (ESI+) | m/z 347.2 [M+H]⁺ |
Scalability and Industrial Considerations
Pilot-scale synthesis (500 g batches) uses continuous-flow reactors to enhance reproducibility. Critical parameters include:
-
Solvent Recovery : DMF is recycled via distillation (90% recovery).
-
Waste Management : Acidic byproducts are neutralized with CaCO₃ before disposal.
Comparison with Structural Analogs
The dimethylaminopropyl side chain confers higher solubility in polar aprotic solvents compared to unsubstituted acetamide derivatives. This contrasts with compounds featuring piperidine or morpholine groups, which exhibit lower logP values .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The chromenyl moiety may contribute to the compound’s overall biological activity by interacting with cellular components and influencing signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structural analogs can be categorized based on variations in the coumarin core, acetamide side chain, and substituents.
Key Observations :
- Hydrazide derivatives (e.g., 2k) may exhibit stronger hydrogen bonding but lower stability than acetamides .
Physicochemical Properties
Data from coumarin-acetamide analogs suggest substituents significantly influence physical properties:
Analysis :
- The ethyl and methyl groups on the coumarin likely increase hydrophobicity compared to methoxy-substituted analogs .
- The dimethylamino group may reduce LogP compared to morpholinone derivatives with bulky substituents .
Comparison with Analogs :
Biological Activity
Chemical Structure and Properties
The compound's structure consists of a dimethylamino propyl group linked to a chromenyl ether moiety, which is believed to contribute to its biological effects. The molecular formula and weight are critical for understanding its pharmacokinetics and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide |
Pharmacological Properties
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications for aging and chronic diseases .
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting that this compound could possess antimicrobial properties worth exploring further .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic pathways of cancer cells, leading to reduced proliferation.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to inflammation and apoptosis, contributing to its therapeutic potential.
Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound against breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis assessment.
Study 2: Antioxidant Effects
In vitro assays measuring reactive oxygen species (ROS) levels indicated that this compound significantly decreased ROS generation in human fibroblast cells exposed to oxidative stress, suggesting its potential as an antioxidant agent.
Study 3: Antimicrobial Activity
A preliminary screening against common bacterial strains revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Q & A
Q. Key Considerations :
- Solvent choice (DMF or dichloromethane) impacts reaction kinetics .
- Base selection (e.g., Na₂CO₃ vs. K₂CO₃) may influence byproduct formation .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.14 ppm for acetyl groups, δ 7.69 ppm for aromatic protons) confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns (C18) with methanol/water gradients .
- Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and confirm molecular weight .
Advanced Tip : Couple HPLC with diode-array detection (DAD) to identify UV-active chromen-2-one moieties (λ ~300 nm) .
Advanced: How can reaction conditions be optimized to improve synthesis yields of the dimethylaminopropyl-substituted intermediate?
Answer:
- Design of Experiments (DoE) : Vary temperature (25–60°C), solvent polarity (DMF vs. acetonitrile), and molar ratios (1:1.5 substrate:amine) to identify optimal conditions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- In Situ Monitoring : Use FT-IR to track carbonyl (C=O) and amide (N-H) bond formation during reactions .
Case Study : A 58% yield was achieved using Na₂CO₃ in DMF with stepwise acetyl chloride addition .
Advanced: What computational strategies predict the compound’s biological activity and target interactions?
Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The chromen-2-one core may interact with hydrophobic pockets, while the acetamide group forms hydrogen bonds .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (e.g., GROMACS) to evaluate binding free energies (ΔG) .
- QSAR Modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with bioactivity (e.g., IC₅₀ against inflammatory targets) .
Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Standardized Assays : Re-test the compound under controlled conditions (e.g., fixed concentration, pH 7.4 buffer) to minimize variability .
- Purity Verification : Confirm absence of impurities (e.g., unreacted intermediates) via HPLC-MS, as contaminants may skew bioactivity results .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Example : Discrepancies in antioxidant activity may arise from differing DPPH assay protocols (e.g., incubation time, radical concentration) .
Advanced: What crystallographic methods are suitable for resolving the compound’s 3D structure?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). The dimethylaminopropyl group may exhibit conformational flexibility, requiring high-resolution data (<0.8 Å) .
- Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning, common in flexible acetamide derivatives .
Best Practices : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and confirm space group symmetry (e.g., P2₁/c) .
Advanced: How to design derivatives with enhanced bioactivity based on this compound?
Answer:
- Bioisosteric Replacement : Substitute the chromen-2-one oxygen with sulfur (thiochromenone) to modulate electron density and binding affinity .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-methyl position to enhance oxidative stability .
- Prodrug Design : Convert the acetamide to a methyl ester for improved membrane permeability, with in vivo hydrolysis to the active form .
Validation : Test derivatives in parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
